5-Bromo-1,4-dimethyl-1H-indazole
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal and Materials Science
Nitrogen-containing heterocycles are a cornerstone of modern science, playing a pivotal role in both medicinal chemistry and materials science. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to the processes of all living cells. nih.gov Their prevalence in nature is mirrored in their extensive use in synthetic applications. In medicinal chemistry, nitrogen heterocyles are considered prominent structural motifs for drug design, with an estimated 85% of all bioactive compounds containing a heterocyclic fragment. nih.gov In fact, a 2021 analysis revealed that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. msesupplies.com
The utility of these compounds stems from their diverse structures and the ability of the nitrogen atom to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets. mdpi.com This structural and functional diversity allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical for developing effective pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com
In the realm of materials science, nitrogen-containing heterocycles are integral to the development of a wide array of materials. They serve as foundational components for polymers, dyes, corrosion inhibitors, and agrochemicals. openmedicinalchemistryjournal.comelsevierpure.com For instance, certain nitrogen heterocycles are precursors for polymers with unique photoelectrical and thermal properties, making them valuable in the field of electroactive polymers. msesupplies.com Their applications also extend to information storage, sensors, and as catalysts in various chemical transformations. openmedicinalchemistryjournal.com The versatility of nitrogen-containing heterocycles ensures their continued importance in the advancement of both medicine and materials technology.
Overview of Indazole as a Privileged Scaffold in Drug Discovery
Among the vast family of nitrogen-containing heterocycles, the indazole scaffold has emerged as a "privileged structure" in drug discovery. researchgate.netpnrjournal.com This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a recurring motif in numerous biologically active molecules. researchgate.net The interest in indazole and its derivatives has grown significantly due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.govresearchgate.net
The history of indazole chemistry dates back to the late 19th century, with significant contributions from Emil Fischer who first synthesized the parent compound. pnrjournal.com Initially, indazoles were primarily of academic interest. However, over the last few decades, extensive research has unveiled their therapeutic potential, leading to a surge in the development of synthetic methodologies to access a wide variety of substituted indazoles. A key milestone in the journey of indazole-based drugs was the marketing of Benzydamine in 1966, an indazole derivative used for its anti-inflammatory properties. researchgate.net This marked the beginning of a new era for indazoles in medicinal chemistry. The discovery of indazole's utility as a bioisostere for indole (B1671886), a central motif in many natural and synthetic pharmacophores, further expanded its application in drug design. pnrjournal.com The development of efficient catalytic methods for the functionalization of the indazole ring, particularly at the C3 and N1/N2 positions, has been crucial in creating diverse molecular libraries for biological screening. austinpublishinggroup.com
The privileged nature of the indazole scaffold is underscored by its presence in several FDA-approved drugs and numerous clinical candidates. nih.govresearchgate.net As of recent reviews, at least 43 indazole-based therapeutic agents are either in clinical use or undergoing clinical trials. nih.govresearchgate.net These drugs target a wide range of diseases, highlighting the versatility of the indazole core.
Some prominent examples of FDA-approved drugs containing the indazole scaffold include:
Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. nih.govbldpharm.com
Pazopanib: Another tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov
Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and ALK, used for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. nih.govbldpharm.comresearchgate.net
Niraparib: A PARP inhibitor for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.gov
Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. nih.govbldpharm.com
Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug with anesthetic and analgesic properties for the relief of inflammatory conditions of the mouth and throat. nih.govwikipedia.org
The success of these drugs has spurred further investigation into indazole derivatives, with many more currently in various stages of clinical development for a multitude of therapeutic indications. researchgate.net
A key chemical feature of the indazole ring system is its ability to exist in different tautomeric forms. nih.gov The most common and thermodynamically stable form is 1H-indazole , where the hydrogen atom is attached to the nitrogen at position 1. nih.govchemicalbook.com The other principal tautomer is 2H-indazole , with the hydrogen on the nitrogen at position 2. nih.govchemicalbook.com A third, less common tautomer, 3H-indazole , is generally not favored. chemicalbook.com
The equilibrium between the 1H- and 2H-tautomers is a critical consideration in the synthesis and biological activity of indazole derivatives. nih.gov The 1H-tautomer is generally more stable by approximately 2.3 kcal/mol. chemicalbook.com This energy difference influences the outcome of chemical reactions, as the substitution pattern on the indazole ring can be directed by controlling the tautomeric form. researchgate.net For instance, alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products, and the ratio of these products can be influenced by the reaction conditions. pnrjournal.com
From a biological perspective, the specific tautomer and the substitution at the nitrogen atoms can have a profound impact on the molecule's ability to interact with its biological target. nih.gov The different spatial arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-isomers can lead to distinct binding modes and, consequently, different pharmacological profiles. researchgate.net For example, in the development of kinase inhibitors, the positioning of the nitrogen atom in either the 1H or 2H form can be crucial for achieving potent and selective inhibition. nih.gov Therefore, a thorough understanding and control of indazole tautomerism are essential for the rational design of new indazole-based therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,4-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOGWOQGQGGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657246 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-80-4 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Bromo 1,4 Dimethyl 1h Indazole and Its Derivatives
Regioselective Synthesis Strategies for 5-Bromo-1,4-dimethyl-1H-indazole
Achieving the desired this compound structure necessitates a synthetic sequence that carefully controls the introduction of both the bromine atom and the two methyl groups. The order of these steps and the reagents used are critical for directing the substituents to the correct positions and avoiding the formation of undesired isomers.
Controlled Bromination of Indazole Precursors
The bromination of the indazole ring is a key step, and its regioselectivity is highly dependent on the reaction conditions and the nature of the brominating agent. For a precursor like 1,4-dimethyl-1H-indazole, electrophilic aromatic substitution is the primary mechanism.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. digitellinc.commissouri.edu It is often preferred over liquid bromine (Br₂) due to its solid nature, which makes it easier and safer to handle. missouri.edu For electron-rich heterocycles like indazoles, NBS can provide good yields and high regioselectivity. acs.orgsemanticscholar.org The reaction typically proceeds via an electrophilic aromatic substitution pathway. digitellinc.com
Recent advancements have shown that visible-light photoredox catalysis can enhance the electrophilicity of NBS, allowing for the bromination of a wide range of substituted indazoles under mild conditions. digitellinc.com This method uses a photocatalyst, such as Rose Bengal or erythrosine B, to activate NBS, leading to a more potent electrophilic bromine source. digitellinc.comacs.org This technique has been successfully applied to brominate various indazoles with good to excellent yields. digitellinc.comacs.org
While elemental bromine (Br₂) can also be used, it can be less selective and its use can be hazardous due to its volatility and toxicity. semanticscholar.orgnih.gov Reactions with Br₂ often require specific solvents, like acetic acid, and can lead to the formation of byproducts if not carefully controlled. nih.gov
A primary challenge in the bromination of indazoles is the potential for polybromination, where multiple bromine atoms are added to the ring, and other side reactions. missouri.edusemanticscholar.org The indazole ring is activated towards electrophilic substitution, and controlling the stoichiometry of the brominating agent is crucial.
Key strategies to minimize side reactions include:
Use of freshly recrystallized NBS: Impurities in NBS can lead to undesired radical reactions. missouri.edu
Control of stoichiometry: Using a precise molar equivalent of NBS can favor monobromination.
Anhydrous conditions: The presence of water can lead to the hydrolysis of the desired product. missouri.edu
Reaction temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.
Catalyst choice: In photoredox catalysis, the choice of photocatalyst and solvent can be optimized to favor the desired product and minimize competing pathways. digitellinc.comacs.org
For example, in the bromination of 2-phenyl-2H-indazole with Br₂, a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole was obtained with poor selectivity. semanticscholar.org However, using NBS in ethanol (B145695) at room temperature allowed for the selective synthesis of the monobrominated product in high yield. semanticscholar.org
Direct Methylation Approaches and Isomer Control
The methylation of the indazole nitrogen presents a significant regioselectivity challenge, as reaction can occur at either the N1 or N2 position. The final position of the methyl group is influenced by a variety of factors, including the existing substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. nih.govbeilstein-journals.org
Indazole exists in two tautomeric forms, the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. wuxibiology.combeilstein-journals.orgnih.gov Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 alkylated products, with the ratio being highly dependent on reaction conditions. nih.govbeilstein-journals.orgresearchgate.net
The challenge arises from the ambidentate nature of the indazole anion formed under basic conditions. nih.gov Both nitrogen atoms possess a lone pair of electrons and can act as nucleophiles. Steric and electronic effects of substituents on the indazole ring play a crucial role in directing the incoming alkyl group. beilstein-journals.orgnih.gov For instance, bulky substituents at the C7 position can sterically hinder N1-alkylation, favoring the N2 isomer. nih.gov Conversely, electron-withdrawing groups at the C3 position can favor N1-alkylation, particularly when using specific base-solvent combinations like NaH in THF. beilstein-journals.orgnih.gov
The choice of solvent and base or catalyst system is paramount in controlling the N1/N2 regioselectivity of indazole alkylation. beilstein-journals.orgst-andrews.ac.uk Dipolar aprotic solvents like DMF often lead to mixtures of isomers. nih.govbeilstein-journals.org For example, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF yielded a mixture of N1 and N2 products. beilstein-journals.orgnih.gov
In contrast, using THF as a solvent with sodium hydride (NaH) as the base has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov This selectivity is thought to arise from the coordination of the sodium cation with the N2 nitrogen and an oxygen atom from a substituent at the C3 position. beilstein-journals.org
The effect of different bases and solvents on the N-alkylation of a model indazole is summarized in the table below, highlighting the critical role these parameters play in determining the isomeric ratio.
| Entry | Base | Solvent | Ratio (N1:N2) | Reference |
| 1 | K₂CO₃ | DMF | 58:42 | nih.gov |
| 2 | NaH | THF | 70:30 | nih.gov |
| 3 | NaH | DMSO | 1.6:1 | nih.gov |
| 4 | K₂CO₃ | THF | No Reaction | nih.gov |
| 5 | Cs₂CO₃ | Dioxane | >98:2 (for N2) | beilstein-journals.org |
Table data is illustrative of general trends reported in the literature and specific outcomes may vary based on the full substrate and reagent scope.
Chelation Mechanisms and Non-Covalent Interactions in Alkylation
The regioselective alkylation of the indazole nitrogen atoms (N1 and N2) is a significant challenge in the synthesis of N-substituted indazoles. The outcome of these reactions is often a mixture of N1 and N2 alkylated products, with the ratio being highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov Recent studies have shed light on the underlying mechanisms that govern this selectivity, highlighting the roles of chelation and other non-covalent interactions.
For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate as a base has been shown to favor the formation of the N1-alkylated product. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations suggest that a chelation mechanism is at play, where the cesium cation coordinates with the indazole nitrogen and the carbonyl oxygen of the ester group at the 3-position. nih.gov This chelation creates a "tight ion pair" that sterically hinders the approach of the alkylating agent to the N2 position, thereby directing alkylation to the N1 position. nih.gov
Conversely, when the reaction is carried out under Mitsunobu conditions, which involve a phosphine (B1218219) intermediate, N2-selectivity is often observed. beilstein-journals.orgnih.gov It is hypothesized that non-covalent interactions between the phosphine intermediate and the indazole ring direct the alkylation to the N2 position. beilstein-journals.org The partial charges and Fukui indices, calculated through Natural Bond Orbital (NBO) analyses, further support these proposed mechanisms by indicating the relative nucleophilicity of the N1 and N2 atoms under different reaction conditions. beilstein-journals.orgnih.gov The strategic placement of electron-withdrawing groups that can coordinate with the cation is a key factor in achieving high N1-selectivity. nih.gov
Table 1: Regioselective N-Alkylation of Substituted Indazoles
| Indazole Reactant | Alkylating Agent | Base/Conditions | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | Cs2CO3 | Predominantly N1 | beilstein-journals.orgnih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | DIAD, PPh3 | Predominantly N2 | beilstein-journals.org |
| Indazole | Various Alkyl Halides | NaH in THF | High N1 selectivity | nih.govbeilstein-journals.org |
| C-7 NO2 or CO2Me substituted indazoles | Alkyl Halides | Optimized conditions | Excellent N2 selectivity (≥ 96%) | beilstein-journals.org |
This table is interactive and allows for sorting and filtering of the data.
Ring-Closure Methods for Indazole Formation with Pre-incorporated Substituents
An alternative to the post-synthetic modification of the indazole core is the construction of the ring system with the desired substituents already in place. This approach often provides better control over regioselectivity.
Condensation Reactions with Substituted Benzaldehydes
The condensation of substituted o-hydroxybenzaldehydes with hydrazine (B178648) is a well-established method for the synthesis of indazoles. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclodehydration to yield the indazole ring. The presence of the ortho-hydroxyl group is crucial for the cyclization to occur; benzaldehydes lacking this group typically only form stable hydrazones. This method is compatible with a variety of electron-donating and electron-withdrawing substituents on the benzaldehyde (B42025) ring, allowing for the synthesis of a diverse range of indazole derivatives.
More recently, a novel approach utilizing 2-formyl dialkylanilines as precursors has been developed. Reaction with hydroxylamine (B1172632) leads to the formation of a fused tricyclic pyridazino[1,2-a]indazolium ring system through an exchange of the N–O bond of the initially formed oxime for an N–N bond. nih.gov
Hydrazine-Mediated Cyclization Protocols
Hydrazine-mediated cyclization is a versatile strategy for the synthesis of indazoles, particularly 3-aminoindazoles, from readily available starting materials. A common method involves the reaction of o-halobenzonitriles with hydrazine. nih.govorganic-chemistry.orgchemicalbook.com For example, 2,6-dichlorobenzonitrile (B3417380) can be regioselectively brominated and then cyclized with hydrazine to produce 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir. nih.gov The regioselectivity of the cyclization can be influenced by the choice of solvent, with polar aprotic solvents like NMP and DMSO often leading to a mixture of regioisomers, while alcoholic solvents such as isopropanol (B130326) can improve the ratio of the desired product. nih.gov
Another approach involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. acs.orgresearchgate.net The use of O-methyloximes is particularly advantageous as it prevents a competing Wolff-Kishner reduction that can occur with the free aldehyde. acs.org The geometry of the oxime is important, with the E-isomer leading to the desired indazole and the Z-isomer potentially forming 3-aminoindazoles through a benzonitrile (B105546) intermediate. acs.org
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Position
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl, heteroaryl, or vinyl groups at the bromine position of bromoindazoles. nih.govlibretexts.org This palladium-catalyzed reaction involves the coupling of the bromoindazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. nih.govlibretexts.orgyoutube.com
The choice of palladium catalyst and ligand is crucial for the success of the reaction. For the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has been identified as a particularly effective catalyst. nih.gov This methodology has been successfully applied to a range of N- and C-3 substituted 5-bromoindazoles, demonstrating its versatility. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups on both coupling partners. nih.gov
Table 2: Suzuki-Miyaura Cross-Coupling of Bromoindazoles
| Bromoindazole | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |
| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl2 | Cs2CO3 | C3-alkenyl-substituted 2,1-borazaronaphthalenes | Up to 90% | nih.gov |
| 5-bromo-1H-indazole-3-carboxylic acid methyl ester | Phenylboronic acid | Pd(OAc)2 | CsF | 5-phenyl-1H-indazole-3-carboxylic acid methyl ester | - | researchgate.net |
| Benzylic Bromides | Various arylboronic acids | Pd(OAc)2/JohnPhos | K2CO3 | Aryl-substituted products | - | nih.gov |
This table is interactive and allows for sorting and filtering of the data.
C-H Functionalization Strategies for Indazole Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole scaffold without the need for pre-functionalized starting materials. bits-pilani.ac.inrsc.org Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in developing these methodologies. nih.govnih.govmdpi.com
Rhodium(III)-catalyzed C-H activation/annulation sequences have been employed for the one-step construction of functionalized indazoles. nih.gov For example, the reaction of imidates with nitrosobenzenes in the presence of a rhodium/copper catalyst system leads to the formation of 1H-indazoles through a C-H activation, migratory insertion, and cyclization cascade. nih.gov Similarly, the annulation of azobenzenes with alkenes or vinylene carbonate under Rh(III) catalysis provides access to various substituted indazoles. nih.gov
Palladium-catalyzed C-H functionalization has also been extensively explored. For instance, the direct arylation of 2H-indazoles at the C3 position can be achieved using aryl halides in the presence of a palladium catalyst. nih.gov Furthermore, late-stage functionalization of the 2H-indazole core at various positions, including C3, ortho C2', and the benzene (B151609) ring, has been accomplished through transition metal-catalyzed C-H activation or radical pathways. rsc.orgresearchgate.net These methods offer efficient routes to increase the molecular complexity and diversity of indazole derivatives. rsc.org
Green Chemistry Approaches in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. Recent research highlights several eco-friendly methodologies applicable to the indazole core structure.
One approach involves the use of natural, biodegradable catalysts. For instance, lemon peel powder has been successfully employed as an efficient, green catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate. researchgate.net This method, enhanced by ultrasound irradiation, offers good yields in a short reaction time compared to conventional techniques. researchgate.net
The use of greener solvents and recyclable catalysts is another cornerstone of these methodologies. Researchers have developed a one-pot, three-component reaction to synthesize 2H-indazoles using copper(I) oxide nanoparticles (Cu₂O-NPs) as a ligand-free, heterogeneous catalyst. organic-chemistry.org This reaction proceeds efficiently in polyethylene (B3416737) glycol (PEG-400), a green solvent, starting from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgnih.gov The catalyst demonstrates high recyclability and facilitates gram-scale production, aligning with the goals of sustainable chemistry. nih.gov Similarly, water has been explored as a solvent for certain transformations, such as the metal-free fluorination of 2H-indazoles, providing direct access to fluorinated derivatives under ambient conditions. organic-chemistry.org
These green approaches, characterized by the use of non-toxic solvents, reusable catalysts, and energy-efficient conditions like microwave or ultrasound irradiation, represent a significant advancement in the sustainable production of indazole derivatives. researchgate.netnih.govrasayanjournal.co.in
Derivatization Strategies for Expanding Chemical Space
The this compound scaffold is primed for extensive derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. The existing bromo and methyl groups, along with the reactive positions on the heterocyclic ring, serve as key handles for introducing a wide array of functional groups.
Introduction of Diverse Functional Groups at Positions 1, 3, 4, and 5
The functionalization of the indazole ring at its various positions is a key strategy for generating novel analogs. Different positions on the ring exhibit unique reactivity, enabling regioselective modifications through carefully chosen synthetic methods.
Position 1 (N1): The N1 position of the indazole ring is nucleophilic and readily undergoes alkylation and arylation. However, direct alkylation of an NH-indazole can lead to a mixture of N1 and N2 isomers. nih.govgoogle.com To achieve regioselectivity, one strategy involves a multi-step synthesis starting from a precursor like 2-fluoro-5-bromobenzaldehyde, which directs the methylation specifically to the N1 position. google.com For N-arylation, copper-catalyzed cross-coupling reactions are effective. researchgate.net High N1 selectivity can also be achieved in Ullmann coupling reactions, particularly when a sterically bulky substituent is present at the C3 position, which hinders reaction at the N2 position. nih.gov Furthermore, electrochemical methods have been developed for the selective acylation of the N1 position. organic-chemistry.org
Position 3: Direct functionalization of the C3 position is challenging due to its lower nucleophilicity compared to the nitrogen atoms. nih.govacs.org A significant breakthrough is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis. nih.govchemrxiv.org This method allows for the efficient creation of C3-allyl 1H-indazoles, including those with challenging quaternary stereocenters. mit.edu Another major route for C3 derivatization involves the use of 3-haloindazoles in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. researchgate.netthieme-connect.de
Position 4: The C4 position can be functionalized through directed ortho-metalation. For example, a patented method for preparing 4-bromo-5-methyl-1H-indazole involves the lithiation of a 2-bromo-4-fluorotoluene (B74383) precursor, demonstrating that this position is accessible for introducing substituents. google.com Another synthetic route has been developed to produce 5-bromo-4-fluoro-1H-indazole, further highlighting the feasibility of C4 modification. google.com
Position 5: The bromine atom at the C5 position of the parent compound is an exceptionally versatile handle for diversification. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids to form C-C bonds, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with anilines or aliphatic amines to form C-N bonds. thieme-connect.de These reactions enable the introduction of a vast range of aryl, alkynyl, and amino substituents at this position.
Table 1: Summary of Derivatization Strategies for the Indazole Ring
| Position | Reaction Type | Key Reagents/Catalysts | Functional Group Introduced | Reference(s) |
|---|---|---|---|---|
| 1 (N1) | Alkylation / Arylation | CuI, (1R,2R)-cyclohexane-1,2-diamine | Aryl | researchgate.net |
| N1-Selective Alkylation | Synthesis from 2-fluoro-5-bromobenzaldehyde | Methyl | google.com | |
| Acylation | Electrochemical reduction, Acid anhydrides | Acyl | organic-chemistry.org | |
| 3 (C3) | Allylation | CuH catalysis, N-(benzoyloxy)indazoles | Allyl (quaternary stereocenters) | nih.govchemrxiv.orgmit.edu |
| Arylation | Pd(PPh₃)₄, NaHCO₃ (from 3-iodoindazole) | Aryl, Heteroaryl | researchgate.net | |
| 4 (C4) | Halogenation / Formylation | LDA, DMF (via lithiation) | Bromo, Fluoro, Formyl | google.comgoogle.com |
| 5 (C5) | Suzuki Coupling | Pd(OAc)₂, CsF, Arylboronic acids | Aryl | researchgate.net |
| Buchwald-Hartwig Amination | Pd-catalysis, Anilines/Aliphatic amines | Amino | thieme-connect.de | |
| Sonogashira Coupling | Pd-catalysis, Terminal alkynes | Alkynyl | thieme-connect.de |
Stereoselective Synthesis of Chiral Indazole Derivatives
The creation of chiral molecules is of paramount importance in drug discovery, as stereoisomers often exhibit different pharmacological activities. The development of stereoselective methods for synthesizing chiral indazole derivatives represents a significant advancement in the field.
A highly effective strategy for introducing chirality to the indazole scaffold is the enantioselective, copper-hydride (CuH) catalyzed allylation of N-(benzoyloxy)indazoles. nih.govacs.org This reaction is notable for its ability to install an acyclic quaternary stereocenter at the C3 position, a structural motif that is challenging to construct using conventional methods. mit.edu The reaction proceeds with high levels of enantioselectivity for a variety of substrates. chemrxiv.orgmit.edu
The enantioselectivity of this transformation is governed by a highly organized, six-membered Zimmerman-Traxler-type transition state. chemrxiv.orgmit.edu Density functional theory (DFT) calculations support this model, indicating that the stereochemical outcome is controlled by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the chair-like transition state. chemrxiv.orgmit.edu This method provides a reliable route to a range of C3-chiral indazoles with excellent enantiomeric purity.
Table 2: Examples of Stereoselective C3-Allylation of Indazoles
| Indazole Electrophile | Allene Partner | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
|---|---|---|---|---|---|
| N-(benzoyloxy)indazole | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-1H-indazole | 93 | 97 | mit.edu |
| N-(benzoyloxy)indazole | 1-(4-methoxyphenyl)-1-methylallene | 3-(1-(4-methoxyphenyl)-1-methylallyl)-1H-indazole | 88 | 98 | mit.edu |
| 5-chloro-N-(benzoyloxy)indazole | 1-phenyl-1-methylallene | 5-chloro-3-(1-methyl-1-phenylallyl)-1H-indazole | 90 | 96 | mit.edu |
| 6-methylsulfonyl-N-(benzoyloxy)indazole | 1-phenyl-1-methylallene | 6-(methylsulfonyl)-3-(1-methyl-1-phenylallyl)-1H-indazole | 74 | 98 | mit.edu |
Multi-Component Reactions for Rapid Analog Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating libraries of structurally diverse compounds. nih.gov These reactions are highly efficient and atom-economical, making them ideal for drug discovery campaigns.
Several MCRs have been developed for the synthesis of indazoles and related heterocycles. One notable example is a one-pot, three-component synthesis of 2H-indazoles catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This reaction brings together 2-bromobenzaldehydes, primary amines, and sodium azide to efficiently construct the indazole ring system, tolerating a broad range of functional groups. organic-chemistry.org
While not always producing indazoles directly, other MCRs like the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, exemplify the power of MCRs to build complex heterocyclic systems in a single step. nih.govbeilstein-journals.org More recently, photocatalytic MCRs have emerged, such as a three-component hydroaminoalkylation that combines carbonyls, amines, and alkenes, showcasing modern approaches to amine synthesis that could be adapted for creating complex indazole side chains. researchgate.net The application of MCR strategies allows for the swift creation of diverse indazole libraries from simple building blocks, accelerating the identification of new lead compounds.
Advanced Spectroscopic and Computational Characterization of 5 Bromo 1,4 Dimethyl 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. bohrium.com For 5-Bromo-1,4-dimethyl-1H-indazole, a complete assignment of proton (¹H) and carbon (¹³C) signals is crucial for confirming its constitution.
¹H NMR Chemical Shift Analysis of Indazole Ring Protons and Methyl Groups
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the indazole ring and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of the bromine substituent and the nitrogen atoms within the heterocyclic ring. ipb.pt
In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons would be expected to resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns are dependent on their position on the benzene (B151609) ring portion of the indazole core. The methyl groups, being attached to the nitrogen (N1) and the carbon at position 4 (C4), will appear as singlets in the upfield region of the spectrum. The N-methyl group typically resonates at a different chemical shift compared to the C4-methyl group due to the differing electronic nature of nitrogen versus carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H-3 | ~7.0-7.5 |
| H-6 | ~7.2-7.8 |
| H-7 | ~7.5-8.0 |
| N1-CH₃ | ~3.7-4.0 |
| C4-CH₃ | ~2.4-2.7 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Chemical Shift Assignments and Correlation with Substitution Patterns
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~130-135 |
| C3a | ~120-125 |
| C4 | ~115-120 |
| C5 | ~110-115 (directly attached to Br) |
| C6 | ~125-130 |
| C7 | ~120-125 |
| C7a | ~140-145 |
| N1-CH₃ | ~30-35 |
| C4-CH₃ | ~15-20 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Confirmation
To definitively establish the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the methyl groups and the bromine atom by observing long-range correlations to the quaternary carbons and the carbon bearing the bromine. For instance, the protons of the N1-methyl group would show a correlation to C3 and C7a, confirming its position. ipb.pt
Tautomer Identification and Quantification via NMR Spectroscopy
Indazole and its derivatives can exist as tautomers, primarily the 1H- and 2H-forms. acs.org However, in this compound, the presence of the methyl group at the N1 position precludes the possibility of the common 1H/2H-tautomerism involving the pyrazole (B372694) ring nitrogens. The "1H" in the name explicitly defines the position of the hydrogen (or in this case, the methyl group) on the nitrogen atom. Therefore, under typical conditions, only a single tautomeric form is expected to be observed. NMR spectroscopy is a primary method for studying tautomeric equilibria, as different tautomers would give rise to distinct sets of NMR signals. bohrium.comencyclopedia.pub The absence of a second set of signals in the ¹H and ¹³C NMR spectra would confirm the presence of a single, fixed tautomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. ipb.pt
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₉H₉⁷⁹BrN₂]⁺ | 223.9949 |
| [C₉H₉⁸¹BrN₂]⁺ | 225.9929 |
Note: The calculated masses are for the molecular ions ([M]⁺).
The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for indazole derivatives may include the loss of the methyl groups, the bromine atom, or cleavage of the pyrazole ring, providing further evidence for the connectivity of the molecule.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) provides invaluable insights into the structural framework of this compound by elucidating its fragmentation pathways under energetic conditions. In a typical electron ionization (EI) mass spectrum, the bombardment of the molecule with high-energy electrons induces ionization and subsequent fragmentation. nih.gov The resulting mass-to-charge (m/z) ratios of the fragment ions are characteristic of the molecule's structure. nih.gov
A predicted collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can be calculated for various adducts of the molecule. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to further confirm the identity and structure of the compound and its fragments. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 5-Bromo-1,6-dimethyl-1H-indazole (a related isomer)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 225.00218 | 138.5 |
| [M+Na]+ | 246.98412 | 154.2 |
| [M-H]- | 222.98762 | 144.5 |
| [M+NH4]+ | 242.02872 | 161.6 |
| [M+K]+ | 262.95806 | 142.9 |
| [M+H-H2O]+ | 206.99216 | 138.6 |
| [M+HCOO]- | 268.99310 | 160.3 |
| [M+CH3COO]- | 283.00875 | 155.2 |
| [M+Na-2H]- | 244.96957 | 147.1 |
| [M]+ | 223.99435 | 160.1 |
| [M]- | 223.99545 | 160.1 |
Data for 5-Bromo-1,6-dimethyl-1H-indazole, a structural isomer, is presented here for illustrative purposes. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for analyzing its conformational properties. The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the vibrational modes of its constituent chemical bonds.
Although specific experimental spectra for this compound are not detailed in the search results, the expected vibrational frequencies can be inferred from related structures. For instance, the N-H stretching vibrations in indazole derivatives are typically observed in the region of 3000-3500 cm⁻¹. core.ac.uk The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring would be found in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would be expected at a lower frequency, typically below 800 cm⁻¹.
By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like DFT, a detailed assignment of the vibrational modes can be achieved. nih.gov This comparison aids in confirming the molecular structure and can also provide information about the molecule's conformation in the solid state or in solution.
Advanced X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure.
While a specific crystal structure for this compound is not available in the provided results, studies on similar brominated indazole and indole (B1671886) derivatives demonstrate the power of this technique. researchgate.netresearchgate.netnih.gov For example, the crystal structure of 5-bromo-1-decylindolin-2-one revealed details about its molecular geometry and intermolecular interactions, such as C-H···O hydrogen bonds and C-Br···π interactions, which influence the crystal packing. researchgate.net A crystallographic study of a brominated rifamycin (B1679328) derivative was crucial in confirming its proposed structure. nih.gov An X-ray analysis of this compound would be expected to reveal the planarity of the indazole ring system and the orientation of the methyl and bromo substituents.
Table 2: Illustrative Crystallographic Data for a Related Bromo-Indole Compound
| Parameter | Value |
| Chemical Formula | C18H26BrNO |
| Unit Cell Dimensions | a = 22.8534(10) Å, α = 90°b = 5.9686(3) Å, β = 95.895(2)°c = 13.5615(6) Å, γ = 90° |
| R-indices | R1 = 0.0309, wR2 = 0.0752 |
This data is for 5-bromo-1-decylindolin-2-one and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict molecular properties.
Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating electronic properties. core.ac.uknih.gov By finding the lowest energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries can then be used for further calculations, such as predicting vibrational frequencies and electronic transitions. nih.gov Studies on related indazole derivatives have successfully employed DFT to understand reaction mechanisms and regioselectivity. nih.govbeilstein-journals.org For this compound, DFT calculations would provide a detailed picture of its three-dimensional structure and the distribution of electron density within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov
HOMO-LUMO analysis, often performed using DFT, can predict the sites within the molecule that are most likely to be involved in chemical reactions. researchgate.net For this compound, this analysis would reveal the distribution of the frontier orbitals, highlighting the regions susceptible to electrophilic or nucleophilic attack. Furthermore, the energy difference between these orbitals corresponds to the lowest energy electronic transition, which can be correlated with the absorption observed in UV-Vis spectroscopy. nih.gov
A significant application of computational chemistry is the prediction of spectroscopic parameters. DFT calculations can be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies of a molecule. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure. For instance, DFT has been used to corroborate the assignment of vibrational bands in the IR spectra of related heterocyclic compounds. nih.gov In the case of this compound, theoretical prediction of its NMR and IR spectra would be a valuable tool for its unambiguous characterization.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles and applications of this technique are well-established for analogous heterocyclic compounds, including various indazole derivatives. nih.govresearchgate.net These studies serve as a robust framework for understanding the likely conformational behavior and interaction patterns of the target molecule.
An MD simulation for this compound would typically involve defining a molecular mechanics force field (e.g., AMBER, CHARMM) to describe the intra- and intermolecular forces governing the system. The molecule would be placed in a simulated solvent box, usually water, to mimic physiological or solution-phase conditions. The simulation then numerically solves Newton's equations of motion for all atoms, generating a trajectory that describes their positions and velocities over a set period, often on the nanosecond to microsecond timescale.
The data generated from these simulations, such as binding free energies calculated using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), can provide a quantitative measure of interaction strength and stability. researchgate.net
Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system based on atomic positions. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the solvent environment. |
| System Size | ~5,000 - 20,000 atoms | Includes the solute, solvent, and counter-ions. |
| Simulation Time | 100 - 1000 ns | Duration needed to sample significant conformational changes. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Interaction Energy | Quantifies stability, flexibility, and binding affinity. |
Mechanistic Insights into Reaction Pathways and Regioselectivity
The synthesis and subsequent reactions of this compound are governed by mechanistic principles common to substituted indazoles. A critical aspect is the regioselectivity of N-alkylation on the indazole core, which determines whether the alkyl group attaches to the N1 or N2 position. d-nb.info The formation of the target compound from a precursor like 5-bromo-4-methyl-1H-indazole involves a methylation step where such regioselectivity is paramount.
Research on various indazole scaffolds has demonstrated that the outcome of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.gov Generally, the use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) tends to favor alkylation at the N1 position. d-nb.infonih.gov This selectivity is often attributed to the formation of the indazole anion, where the N1 position is sterically more accessible and may also be the thermodynamically favored site of reaction. d-nb.info Conversely, different conditions, such as using cesium carbonate or employing polar solvents like DMF, can sometimes lead to mixtures of N1 and N2 isomers or favor the N2 product. beilstein-journals.orgnih.gov
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper mechanistic insights. beilstein-journals.org These calculations can determine the relative energies of the N1 and N2 anions and the transition states for the subsequent alkylation. For many indazole systems, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org The regioselectivity can be influenced by both steric and electronic effects of existing substituents on the indazole ring. For instance, bulky substituents near the N1 position can sterically hinder alkylation and favor the N2 product. Similarly, electron-withdrawing groups at certain positions can alter the nucleophilicity of the nitrogen atoms, thereby influencing the reaction pathway. nih.gov
Beyond N-alkylation, the bromine atom at the C5 position represents a key functional handle for further synthetic transformations. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. thieme-connect.de The mechanism of these reactions involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in Suzuki reactions) or reaction with an alkyne or amine, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 2: Influence of Reaction Conditions on Regioselectivity of Indazole N-Alkylation
| Base | Solvent | Typical Outcome | Mechanistic Rationale |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Predominantly N1-alkylation d-nb.infonih.gov | Favors the thermodynamically more stable N1-anion and product; less polar solvent system. |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N1 and N2 isomers | Polar aprotic solvent can solvate the cation, influencing the reactivity of the indazole anion. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane / DMF | Often favors N1-alkylation beilstein-journals.org | The large cesium cation can chelate with the indazole anion, directing alkylation to N1. |
| DEAD / PPh₃ (Mitsunobu) | Tetrahydrofuran (THF) | Often favors N2-alkylation beilstein-journals.org | Proceeds through a different mechanism involving a phosphonium (B103445) intermediate, favoring attack at the more nucleophilic N2. |
Pharmacological and Biological Research Applications of 5 Bromo 1,4 Dimethyl 1h Indazole Derivatives
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies
The 5-bromo-1,4-dimethyl-1H-indazole core serves as a valuable starting point for the design of targeted therapeutic agents. The bromine atom at the C5 position and the methyl groups at the N1 and C4 positions are critical for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds for enhanced potency and selectivity. nih.govmdpi.com Medicinal chemists leverage this scaffold to synthesize libraries of derivatives, exploring how different functional groups at various positions on the indazole ring influence biological activity. nih.govresearchgate.net
Design and Synthesis of Novel Indazole-Based Drug Candidates
The synthesis of novel drug candidates based on the bromo-indazole framework often involves multi-step chemical reactions. A common strategy begins with a commercially available bromo-indazole precursor, such as 5-bromo-2-fluorobenzonitrile (B68940) or 6-bromo-1H-indazole. nih.govnih.gov For instance, 5-bromo-1H-indazol-3-amine can be synthesized with high yield by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine (B178648) hydrate. nih.gov
A pivotal method for introducing structural diversity is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and a boronic acid. nih.govias.ac.in This reaction allows for the attachment of various aryl or heterocyclic groups to the indazole core, enabling the exploration of a wide chemical space to optimize interactions with biological targets. ias.ac.in For example, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with different aryl boronic acids. ias.ac.in This approach has been instrumental in creating libraries of compounds for screening against various cancer targets. nih.govnih.gov
Exploration of Diverse Pharmacological Activities
Derivatives of the bromo-indazole scaffold have demonstrated a wide array of pharmacological activities, with a primary focus on oncology. nih.govnih.govrsc.org The versatility of the indazole ring allows it to bind to various enzymatic targets, leading to the development of inhibitors for different pathways involved in cancer progression. rsc.orgresearchgate.net
Anti-cancer Agents: Mechanism of Action and Cellular Targets
The anti-cancer potential of indazole derivatives stems from their ability to interfere with key processes of tumor growth and survival. nih.govnih.gov Research has identified several mechanisms through which these compounds exert their effects, including the inhibition of critical enzymes and the induction of programmed cell death. nih.govnih.govnih.gov
Kinase Inhibition (e.g., Tyrosine Kinase, FGFRs, ALK, PDK1)
A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. rsc.orgresearchgate.net
Tyrosine Kinases: The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding site of tyrosine kinases. nih.gov For example, the drug Linifanib utilizes this interaction to bind to the hinge region of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. nih.gov Entrectinib, another indazole-based drug, is a potent inhibitor of the tyrosine kinases ALK and ROS1. nih.govnih.gov
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several indazole derivatives have been specifically designed and evaluated as FGFR inhibitors. nih.govnih.govnih.gov Fragment-based drug design has identified the indazole core as a key pharmacophore for FGFR inhibition. nih.govwhiterose.ac.uk One study identified a derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, that inhibits FGFR1 with a half-maximal inhibitory concentration (IC₅₀) of 100 nM. researchgate.net Another optimized indazole derivative, compound 9u, showed potent inhibition of FGFR1 with an IC₅₀ of 3.3 nM. nih.gov
Other Kinases: Beyond receptor tyrosine kinases, indazole derivatives have been developed to target other kinases. A-443654, an indazole-based compound, is a potent inhibitor of the serine/threonine kinase Akt. ucsf.edu Modifications at the C7 position of the indazole ring were explored to enhance selectivity for Akt isoforms. ucsf.edu Furthermore, indazole derivatives have shown inhibitory activity against Aurora kinases, which are involved in cell division. researchgate.net
| Derivative/Drug | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Entrectinib | ALK, ROS1 | Approved drug for tumors with ALK/ROS1 fusions. The 1H-indazole-3-amide structure is critical for activity. | nih.govnih.gov |
| Indazole Derivative 9u | FGFR1 | Potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM. | nih.gov |
| A-443654 Analogue | Akt | Serves as a scaffold for developing selective Akt inhibitors by modifying the C7 position of the indazole ring. | ucsf.edu |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | FGFR1 | Inhibits FGFR1 with an IC₅₀ value of 100 nM. | researchgate.net |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several bromo-indazole derivatives have been shown to induce apoptosis in cancer cell lines. nih.govnih.govnih.gov
One study reported on a series of (E)-6-bromo-3-(styryl)-1H-indazole derivatives. The lead compound, 2f , was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Similarly, a study on 1,3-dimethyl-6-amino indazole derivatives found that compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was a potent anticancer agent that induced apoptosis. nih.gov Another compound, 6o , from a series of 1H-indazole-3-amine derivatives, was also confirmed to trigger apoptosis, potentially by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov
| Compound | Cell Line | Mechanism | Reference |
|---|---|---|---|
| Compound 2f ((E)-6-bromo-3-(3,4,5-trimethoxystyryl)-1H-indazole) | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | nih.govrsc.org |
| Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | FaDu (Hypopharyngeal Carcinoma) | Induces apoptosis; activates ERK in MAPK pathway. | nih.gov |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | Induces apoptosis, possibly via inhibition of Bcl2 family and p53/MDM2 pathway. | nih.gov |
Inhibition of Cell Proliferation and Colony Formation
A hallmark of cancer is uncontrolled cell proliferation. The anti-proliferative activity of indazole derivatives is a key measure of their anti-cancer potential. Numerous studies have demonstrated that derivatives based on the bromo-indazole scaffold can effectively inhibit the growth and proliferation of various cancer cell lines. nih.govresearchgate.net
For example, compound 2f not only induced apoptosis but also significantly inhibited the proliferation of 4T1 cells in a dose- and time-dependent manner. nih.gov It also completely inhibited the ability of these cells to form colonies at a concentration of 1.25 μM, indicating a strong cytostatic effect. nih.gov In another study, a series of 3-methyl-1H-indazole derivatives were evaluated as inhibitors of Bromodomain-containing Protein 4 (BRD4), a protein that regulates the expression of oncogenes like c-Myc. Several of these compounds potently suppressed the proliferation of the MV4;11 cancer cell line. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Indazole derivatives are recognized for their potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net Certain indazole-based compounds, such as Bendazac and Benzydamine, are established anti-inflammatory drugs. nih.govresearchgate.net Research has shown that various substituted indazole derivatives exhibit anti-inflammatory properties. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). dntb.gov.ua These studies suggest that specific substitutions on the indazole ring can lead to significant binding with inflammatory targets. dntb.gov.ua
Anti-microbial Activities (Antibacterial, Antifungal, Antiviral)
The indazole scaffold is a key component in the development of new antimicrobial agents due to the increasing prevalence of drug-resistant pathogens. orientjchem.org
Antibacterial:
Derivatives of indazole have demonstrated notable antibacterial activity against a range of bacterial strains. nih.govresearchgate.net For instance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and shown to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds displayed activity against Gram-positive bacteria, including Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov One particular compound from this series exhibited significant activity against S. pyogenes, proving to be more active than some existing antibacterial agents. nih.gov Other studies have reported the synthesis of N-methyl-3-aryl indazoles that show inhibitory activity against strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org
Antifungal:
Indazole derivatives have also been investigated for their antifungal properties. nih.govresearchgate.net Research has shown that certain N-methyl-3-aryl indazole derivatives are active against the fungal strain Candida albicans. nih.govorientjchem.org The development of new compounds to combat fungal infections is a significant area of research due to the limitations of current treatments. orientjchem.org
Antiviral:
The antiviral potential of indazole derivatives is another area of active investigation. nih.gov A novel class of indazole-containing compounds has been designed and evaluated for potent anti-influenza activities. nih.gov These compounds target the interaction between the PA and PB1 subunits of the influenza virus polymerase. nih.gov One promising compound from this series demonstrated the ability to disrupt this interaction and reduce the viral load in mice. nih.gov
Anti-HIV Agents
The indazole scaffold has been identified as a valuable structural motif in the design of anti-HIV agents. nih.govnih.govresearchgate.net Research in this area focuses on developing indazole derivatives that can inhibit various stages of the HIV life cycle. While specific studies on this compound as an anti-HIV agent are not extensively detailed in the provided results, the broader class of indazole derivatives is recognized for this potential. For example, oxadiazole derivatives, which share some structural similarities in terms of being heterocyclic compounds, have been shown to inhibit HIV-1 replication by targeting the Tat-mediated viral transcription process. nih.gov
Antiarrhythmic Properties
Indazole derivatives have been explored for their potential in treating cardiovascular diseases, including arrhythmia. nih.govnih.gov While direct research on the antiarrhythmic properties of this compound is not specified, the general class of indazoles has shown promise. For instance, a study on 1,4-substituted 1,2,3-triazole derivatives, which are also nitrogen-containing heterocycles, demonstrated dose-dependent antiarrhythmic activity in a calcium-chloride-induced arrhythmia model. mdpi.com This suggests that heterocyclic compounds with specific substitutions can influence ion channels and exhibit antiarrhythmic effects. mdpi.com
Other Therapeutic Areas (e.g., Antidiabetic, Anti-neurodegenerative)
The therapeutic potential of indazole derivatives extends to other areas such as antidiabetic and anti-neurodegenerative applications. nih.gov While the search results did not provide specific studies on this compound for these particular conditions, the broader family of indazoles has been investigated. For example, some indazole derivatives have been explored as potential anticancer agents, showing inhibitory activity against various cancer cell lines. nih.govevitachem.com
Ligand Design and Receptor Interactions
The design of ligands based on the indazole scaffold is a key strategy in drug discovery. nih.gov The ability of indazole derivatives to interact with various biological targets is attributed to their structural features, which can be modified to achieve desired binding affinities and selectivities. nih.gov Structure-guided drug design and knowledge-based approaches have been used to develop potent inhibitors of enzymes like extracellular signal-regulated kinase (ERK) and epidermal growth factor receptor (EGFR) kinase. nih.gov For instance, a series of 1H-indazole amide derivatives were designed to show good enzymatic and cellular activity toward ERK1/2. nih.gov Similarly, 1H-indazole derivatives have been synthesized to display strong potencies against EGFR kinases. nih.gov
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping
Fragment-based drug discovery (FBDD) and scaffold hopping are modern approaches in medicinal chemistry to identify novel drug candidates. nih.gov In FBDD, small molecular fragments are screened for binding to a biological target, and then grown or combined to create more potent leads. The indazole scaffold can be considered a valuable fragment or a core structure in such endeavors.
Scaffold hopping involves replacing the core structure of a known active compound with a different, isosteric scaffold to generate new chemical entities with potentially improved properties. nih.gov A notable example is the scaffold hopping from indoles to indazoles to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govrsc.org This strategy has been successful in generating new chemotypes with preserved or enhanced binding affinities for the target proteins. nih.gov
Interactive Data Tables
Table 1: Investigated Activities of this compound Derivatives and Related Compounds
| Therapeutic Area | Specific Target/Activity | Key Findings | Citations |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | Computational studies suggest potential for significant binding. | dntb.gov.ua |
| Antibacterial | FtsZ inhibition | Active against Gram-positive bacteria like S. epidermidis and S. pyogenes. | nih.gov |
| Antibacterial | General antibacterial activity | Active against X. campestris, E. coli, B. cereus, and B. megaterium. | nih.govorientjchem.org |
| Antifungal | Candida albicans inhibition | Certain derivatives show activity against this fungal strain. | nih.govorientjchem.org |
| Antiviral | Influenza virus polymerase (PA-PB1) inhibition | A potent compound disrupted PA-PB1 interaction and reduced viral load. | nih.gov |
| Anti-HIV | Tat-mediated viral transcription | Oxadiazole derivatives show inhibitory potential. | nih.gov |
| Antiarrhythmic | Calcium-chloride-induced arrhythmia | 1,2,3-triazole derivatives demonstrated dose-dependent antiarrhythmic effects. | mdpi.com |
In Vitro and In Vivo Biological Evaluation Methodologies
No specific in vitro or in vivo biological evaluation studies for this compound were found in the performed search. The methodologies described below are general approaches used for evaluating related indazole compounds, but no results were found applying them to the specific molecule of interest.
Cell-Based Assays for Antiproliferative and Cytotoxicity Studies
There is no available data from cell-based assays, such as MTT or other viability assays, that specifically report the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. While studies on other indazole derivatives show a range of cytotoxic activities against various cell lines like MCF-7, HeLa, and WiDr, this specific compound has not been featured in such published research. japsonline.comresearchgate.net
Enzyme Inhibition Assays
No studies were identified that investigated the inhibitory effects of this compound on any specific enzymes. Research on other indazole derivatives has shown inhibition of enzymes such as FGFRs and IDO1, but these findings are not directly applicable to the specified compound. nih.gov
Microbial Susceptibility Testing
There is no information available regarding the evaluation of this compound in microbial susceptibility tests. While some 2H-indazole derivatives have been tested against various pathogens, data for the requested compound is absent. nih.gov
Apoptosis Assays (e.g., Caspase Activation, Bcl-2/Bax Modulation)
No apoptosis assays have been published that utilize this compound. Studies on other indazole derivatives, such as compound 2f in one study, have demonstrated the induction of apoptosis through mechanisms like caspase-3 activation and modulation of Bcl-2 and Bax proteins. nih.govnih.gov However, no such investigations have been reported for this compound.
Computational Biology and Cheminformatics
No computational biology or cheminformatics studies specifically focused on this compound were found.
Molecular Docking Studies for Ligand-Target Interactions
There are no published molecular docking studies that analyze the interaction of this compound with any biological target. Molecular docking has been used to predict the binding affinities and interaction modes of other indazole derivatives with targets like the aromatase enzyme and renal cancer-related proteins, but not for the specific compound . derpharmachemica.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting the biological activity of newly designed analogs and in understanding the structural features crucial for their therapeutic effects.
In a typical QSAR study for this compound derivatives, a dataset of compounds with known biological activities (e.g., IC50 values against a specific enzyme or receptor) would be compiled. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Specific Examples | Information Encoded |
| Topological | Wiener index, Balaban J index, Molecular Connectivity Indices (χ) | Atomic connectivity and branching of the molecule. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment | Electron distribution and reactivity. |
| Steric/Shape | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then developed that links these descriptors to the observed biological activity. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity at a particular position of the this compound core while maintaining a specific electronic distribution enhances its inhibitory activity against a target protein. nih.gov Such models provide valuable insights for the rational design of more potent and selective analogs. nih.govmdpi.com
Virtual Screening for Novel Hit Identification
Virtual screening is a powerful computational method used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. nih.govnih.gov For derivatives of this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel hits for various biological targets.
Ligand-Based Virtual Screening (LBVS): This method is utilized when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. ugm.ac.id A pharmacophore model can be generated based on the common chemical features of known active indazole derivatives. ugm.ac.idresearchgate.net This model, which represents the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), is then used as a 3D query to search databases for molecules with a similar arrangement of these features. nih.govfrontiersin.org
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or homology modeling), molecular docking can be performed. youtube.com In this approach, a library of compounds, including novel this compound derivatives, is computationally "docked" into the binding site of the target protein. youtube.comnih.gov A scoring function then estimates the binding affinity of each compound, allowing for the ranking and selection of the most promising candidates for further experimental testing. mdpi.com This method has been successfully applied to identify inhibitors for various targets, including kinases and bromodomains. nih.govnih.gov
Table 2: Comparison of Virtual Screening Methods
| Method | Requirement | Principle | Outcome |
| Ligand-Based | Set of active ligands | Pharmacophore modeling, 2D/3D similarity searching | Identification of molecules with similar features to known actives. |
| Structure-Based | 3D structure of the target | Molecular docking and scoring | Prediction of binding poses and affinities of compounds in the target's active site. |
Pharmacokinetic and Pharmacodynamic Modeling
While QSAR and virtual screening focus on identifying compounds with desired biological activity, pharmacokinetic and pharmacodynamic (PK/PD) modeling is crucial for understanding how these compounds behave in a biological system.
Pharmacokinetic (PK) Modeling: This involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov For this compound derivatives, in silico ADME prediction tools can be used in the early design phase to estimate key properties. researchgate.net These predictions help in identifying potential liabilities such as poor oral bioavailability or rapid metabolism, guiding the chemical modifications needed to improve the drug-like properties of the compounds. nih.govresearcher.life
Table 3: Key In Silico ADME Parameters
| Parameter | Description | Importance |
| Solubility | The ability of a compound to dissolve in a solvent. | Affects absorption. |
| Lipophilicity (LogP) | The partition coefficient between an organic and an aqueous phase. | Influences absorption, distribution, and metabolism. nih.gov |
| Permeability (e.g., Caco-2) | The ability to pass through biological membranes. | Crucial for oral absorption. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to act. |
| CYP450 Inhibition/Metabolism | Interaction with cytochrome P450 enzymes. | Predicts potential for drug-drug interactions and metabolic stability. |
Pharmacodynamic (PD) Modeling: This component relates the concentration of the drug at the site of action to its observed effect. By integrating PK and PD models, a comprehensive understanding of the dose-concentration-response relationship can be achieved. This integrated approach is essential for optimizing dosing regimens and predicting the therapeutic efficacy of novel this compound derivatives.
Potential as Biochemical Probes and Tool Compounds
Beyond their potential as therapeutic agents, derivatives of this compound can serve as valuable biochemical probes and tool compounds. These molecules are designed to selectively interact with a specific biological target, such as an enzyme or a receptor, thereby enabling the study of its function in a biological system. nih.gov
The development of selective inhibitors for kinases, for example, is an active area of research where indazole derivatives have shown promise. chemimpex.com A highly potent and selective inhibitor derived from the this compound scaffold could be used to elucidate the specific roles of a particular kinase in cellular signaling pathways. nih.gov The bromine atom at the 5-position offers a handle for further chemical modifications, such as the introduction of reporter tags (e.g., fluorescent dyes or biotin) or photo-affinity labels, to facilitate target identification and validation studies. chemimpex.com
The utility of these compounds as biochemical probes relies on their well-characterized biological activity, selectivity, and mechanism of action. Therefore, thorough in vitro and cellular characterization is a prerequisite for their use as reliable research tools.
Future Directions and Emerging Research Avenues for 5 Bromo 1,4 Dimethyl 1h Indazole
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Emerging synthetic strategies include:
Flow Chemistry: This technology offers enhanced safety, scalability, and reproducibility for synthesizing indazole derivatives. acs.org Applying flow chemistry could enable safer handling of reactive intermediates and allow for rapid, on-demand production, overcoming challenges seen in conventional batch syntheses. researchgate.netmdpi.comacs.org
C-H Activation: Transition-metal-catalyzed C-H activation presents an atom-economical approach to building the indazole core. nih.gov Rhodium(III) and Cobalt(III)-catalyzed reactions have been used to create substituted indazoles in a single, convergent step from readily available precursors like azobenzenes and aldehydes. nih.govacs.orgacs.org Adapting these methods could provide a direct and efficient route to the target compound.
Green Chemistry Approaches: The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and environmentally benign catalysts represents a move toward more sustainable chemical manufacturing. researchgate.net Future work could explore one-pot reactions and alternative energy sources, such as microwave irradiation, to reduce reaction times and environmental impact. researchgate.net
Umpolung (Polarity Reversal) Strategies: For direct C3-functionalization, which is typically challenging, an umpolung strategy using electrophilic indazoles has been developed. mit.edu This copper-hydride catalyzed reaction allows for the introduction of substituents at the C3 position with high selectivity and could be explored for creating novel analogs of 5-Bromo-1,4-dimethyl-1H-indazole. mit.edu
| Synthesis Strategy | Potential Advantages | Key References |
| Flow Chemistry | Improved safety, scalability, reproducibility, rapid synthesis | acs.orgmdpi.com |
| C-H Activation | High atom economy, one-step convergent synthesis | nih.govnih.govacs.org |
| Green Chemistry | Reduced waste, use of non-toxic solvents, energy efficiency | researchgate.net |
| Umpolung Strategy | Novel C3-functionalization, high selectivity | mit.edu |
Exploration of New Biological Targets and Disease Indications
The indazole nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide spectrum of pharmacological activities. nih.govexlibrisgroup.com While the specific biological profile of this compound is not yet established, research on related bromo-indazole compounds provides a roadmap for future investigations.
Potential therapeutic areas for exploration:
Oncology: Indazole derivatives are key components of several kinase inhibitors used in cancer therapy, such as Axitinib and Entrectinib. pnrjournal.comrsc.org Bromo-indazole derivatives, in particular, have been investigated as inhibitors of Filamentous temperature-sensitive protein Z (FtsZ) in bacteria and as potent anticancer agents. nih.govresearchgate.netnih.gov Future studies could assess this compound for its potential as an inhibitor of kinases like FLT3, PDGFRα, and Kit, which are implicated in various cancers. nih.gov
Neurodegenerative Diseases: There is growing interest in indazole derivatives for treating neurological disorders like Parkinson's and Alzheimer's disease. ontosight.aibenthamscience.com Studies have shown that certain indazoles can inhibit tau protein hyperphosphorylation or act as selective JNK3 inhibitors, offering neuroprotective effects. nih.govnih.gov Given the ability of small molecules to cross the blood-brain barrier, investigating the neuroprotective potential of this compound is a promising avenue. nih.gov
Inflammatory and Other Diseases: Indazoles have been identified as potent inhibitors of RIP2 kinase for chronic inflammatory diseases and as selective β3-adrenergic receptor agonists for overactive bladder. nih.govnih.gov The anti-inflammatory and analgesic properties of the indazole core are also well-documented. biotech-asia.org Furthermore, some bromo-indazole derivatives have shown antibacterial activity, suggesting a role in combating infectious diseases. nih.gov
| Potential Disease Indication | Known Target/Mechanism for Related Indazoles | Key References |
| Cancer | Kinase inhibition (FLT3, PDGFRα, Kit, FtsZ) | rsc.orgnih.govnih.gov |
| Neurodegenerative Disorders | Inhibition of Tau hyperphosphorylation, JNK3 inhibition | benthamscience.comnih.govnih.gov |
| Inflammatory Diseases | RIP2 kinase inhibition, COX-2 inhibition | nih.govbiotech-asia.org |
| Infectious Diseases | Antibacterial (FtsZ inhibition) | nih.gov |
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a promising compound can be significantly enhanced through advanced drug delivery systems. For this compound, future research could focus on formulating the compound to improve its solubility, stability, and targeted delivery. While specific research on this compound is nascent, the development of "prodrugs" for other indazole derivatives offers a precedent. google.com Prodrugs are inactive forms that convert to the active drug in the body, which can improve pharmacokinetic properties. google.com Other avenues for exploration include encapsulation in nanoparticles, liposomes, or integration into polymer-drug conjugates to achieve controlled release and targeted action, thereby maximizing therapeutic benefit while minimizing potential side effects.
Application in Materials Science and Photophysical Properties
Beyond medicine, the unique electronic structure of the indazole ring makes it an attractive candidate for applications in materials science. The bromine atom on this compound provides a reactive handle for creating novel polymers and functional materials.
Organic Electronics: An isomer of the title compound, 5-Bromo-1,6-dimethyl-1H-indazole, has been noted for its potential use in developing novel materials like polymers and coatings. chemimpex.com This suggests that this compound could be explored as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photophysical Properties: Recently synthesized 3-substituted-1H-indazoles have demonstrated excellent fluorescence properties with high quantum yields and acid-sensitive "turn-off" fluorescence. acs.orgnih.govacs.org Arylazoindazoles have been developed as a new class of photoswitches with high fatigue resistance and long thermal half-lives, making them suitable for applications like data storage. uu.nl The specific substitution pattern of this compound may give rise to unique photophysical characteristics, warranting investigation into its potential as a fluorophore, sensor, or photoswitchable material. acs.org
Advancements in Computational Design and De Novo Synthesis
Computational chemistry offers powerful tools to accelerate the discovery and optimization process, saving time and resources. For this compound, in silico methods can guide future research efforts.
Predictive Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecular structure, electronic properties, and spectroscopic signatures (e.g., NMR, IR) of the compound. mit.edu This can help elucidate reaction mechanisms for novel synthetic routes and predict the photophysical properties relevant to materials science applications.
Structure-Based and De Novo Design: For drug discovery, computational docking can predict how this compound might bind to various biological targets, such as the active sites of protein kinases. nih.gov This approach, often part of fragment-based drug design, can identify promising targets and guide the synthesis of more potent and selective analogs. nih.govnih.gov These methods have been successfully used to design novel indazole-based kinase inhibitors, providing a clear pathway for applying them to the title compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-1,4-dimethyl-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer :
- Halogenation : Bromination of 1,4-dimethyl-1H-indazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C). Monitor reaction progress via TLC.
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce substituents. Use Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₃PO₄ in dioxane/water (3:1) under air .
- Optimization : Vary catalyst loading (1–5 mol%), solvent polarity, and ultrasonic irradiation to enhance yield and purity. Purify via column chromatography (silica gel, hexane/EtOAc).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 4, bromine at position 5).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns or GC with FID detection.
- XRD : Single-crystal X-ray diffraction for absolute structural confirmation (see advanced methods below) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in amber vials at –20°C under inert atmosphere (N₂/Ar).
- Disposal : Follow hazardous waste guidelines for halogenated compounds. Consult SDS for brominated indazoles (e.g., similar to 5-bromo-7-methyl-1H-indazole ).
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and Mercury resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Refinement : Use SHELXL for high-resolution refinement of X-ray data. Apply restraints for disordered methyl/bromo groups .
- Visualization : Mercury CSD 2.0 to analyze packing patterns, void spaces, and hydrogen-bonding networks .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages.
Q. How can contradictory biological activity data for brominated indazoles be systematically analyzed?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., bromine position, methyl groups) on target binding using analogs like 4-Bromo-1H-indazol-6-amine .
- Dose-Response Assays : Perform IC₅₀/EC₅₀ studies under standardized conditions (e.g., pH, temperature).
- Computational Modeling : Use docking (AutoDock Vina) or MD simulations to predict binding modes to enzymes/receptors .
Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?
- Methodological Answer :
- Catalytic Cycles : Investigate Pd(0)/Pd(II) intermediates via in situ NMR or XAS.
- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy.
- Leaving Group Effects : Compare reactivity with other halogenated indazoles (e.g., chloro vs. bromo derivatives) .
Q. How can computational chemistry enhance the design of this compound-based inhibitors?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interaction sites (e.g., bromine for hydrophobic pockets).
- QSAR : Develop regression models using electronic (Hammett σ) and steric (Taft Eₛ) parameters.
- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
